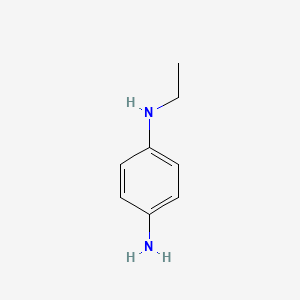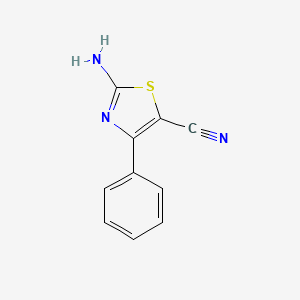
trans-2-Methylcyclopropanemethanol
Descripción general
Descripción
Trans-2-Methylcyclopropanemethanol is an organic compound with the linear formula CH3C3H4CH2OH . It has a molecular weight of 86.13 . The compound appears as a colorless to yellow sticky oil to semi-solid .
Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.43 (lit.) and a density of 0.87 g/mL at 25 °C (lit.) . It has a boiling point of 133 °C . The compound is flammable .Aplicaciones Científicas De Investigación
Enzymatic Oxidation Studies
The enzymatic oxidation of hydrocarbons, including molecules similar to trans-2-Methylcyclopropanemethanol, has been a subject of scientific research. For instance, the hydroxylation of hydrocarbons by methane monooxygenase (MMO) was explored using mechanistic probes like trans-2-phenylmethylcyclopropane. This study contributes to understanding the radical intermediates in the catalytic cycle of MMO (Liu, Johnson, Newcomb, & Lippard, 1993). Additionally, the cytochrome P450-catalyzed hydroxylation of hydrocarbons, utilizing similar radical clock probes, aids in understanding the mechanistic aspects of these enzymatic reactions (Atkinson et al., 1994).
Catalytic Reactions and Synthesis
The dehydration of α-methylcyclopropanemethanol using various catalysts has been investigated, showcasing the conversion of alcohol into different isomers (Friedlin, Sharf, Abidov, & Glukhovtsev, 1962). This research is significant for understanding the chemical behavior of cyclopropanemethanol derivatives under catalytic conditions. Moreover, studies on the gas-phase thermal decomposition of similar compounds have provided insights into the kinetics and mechanisms of these reactions, contributing to our understanding of the stability and reactivity of such molecules (Nisar, Ali, & Awan, 2008).
Biological and Pharmacological Aspects
Research on bromophenol derivatives with a cyclopropane moiety, including the examination of cyclopropane ring opening, has shown potential in the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase (Boztaş et al., 2019). This area of research is crucial for developing novel therapeutic agents and understanding the biological activities of cyclopropane-containing compounds.
Photochemistry and Spectroscopy
The photochemistry of compounds related to this compound, such as trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, has been studied under various conditions, revealing insights into the behavior of these compounds upon exposure to light (Delgado et al., 1999). Understanding the photochemical properties of these compounds is essential for applications in fields like photopharmacology and material science.
Safety and Hazards
Trans-2-Methylcyclopropanemethanol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Propiedades
IUPAC Name |
[(1R,2R)-2-methylcyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEINYPABNPRPM-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21003-36-1 | |
| Record name | [(1S,2S)-2-methylcyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



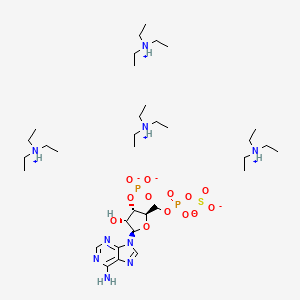
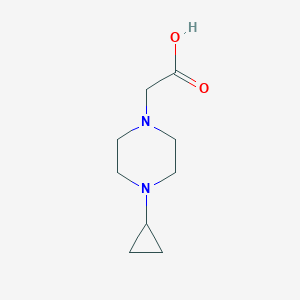
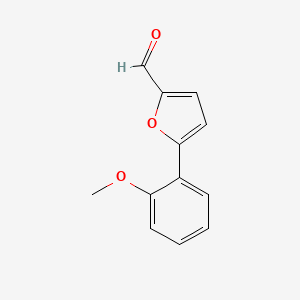
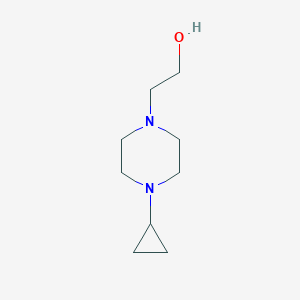
![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)
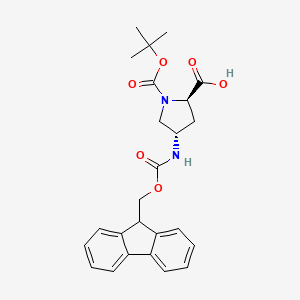


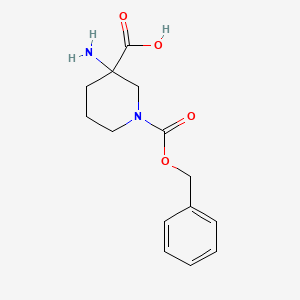

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)

